molecular formula C19H21N7O3S B6495690 ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate CAS No. 1351658-81-5

ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate

Cat. No.: B6495690
CAS No.: 1351658-81-5
M. Wt: 427.5 g/mol
InChI Key: FLLFLCCLIFVRMP-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.14265873 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and therapeutic implications based on available literature.

Molecular Structure:

  • Molecular Formula: C20H23N7O3S
  • Molecular Weight: 441.5 g/mol
  • CAS Number: 1351604-91-5

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its potential as an inhibitor of various enzymes and its anticancer properties.

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes and pathologies.

IsoformInhibition Constant (K_i)Notes
hCA IK_i > 100 µMNo significant inhibition observed
hCA II57.7 - 98.2 µMSelective inhibition noted
hCA IXK_i > 100 µMNo significant inhibition observed
hCA XIIK_i > 100 µMNo significant inhibition observed

The compound demonstrated selective inhibition of hCA II, with K_i values indicating moderate potency compared to standard inhibitors like acetazolamide . This selectivity could be beneficial for targeting specific pathological conditions where hCA II is implicated.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer therapy.

Case Study:
In a study involving FaDu hypopharyngeal tumor cells, compounds similar to ethyl 2-{...} exhibited cytotoxic effects that were superior to those of the reference drug bleomycin. The structural modifications in the piperidine and thiazole moieties were found to enhance biological activity significantly .

Structure-Activity Relationship (SAR)

The structure of ethyl 2-{...} plays a critical role in its biological activity. Variations in substituents on the imidazole and pyrimidine rings have been shown to affect the potency and selectivity of enzyme inhibition.

Key Findings:

  • Compounds with halogen substitutions (e.g., Cl, F) on aromatic rings displayed improved inhibitory activity against hCA II.
  • The presence of specific functional groups was correlated with increased cytotoxicity in cancer cell lines.

Properties

IUPAC Name

ethyl 2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-2-29-18(28)14-10-30-19(23-14)24-17(27)13-3-6-25(7-4-13)15-9-16(22-11-21-15)26-8-5-20-12-26/h5,8-13H,2-4,6-7H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLFLCCLIFVRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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